

Technical Guide: Solubility Profiling & Process Optimization for Biaryl Acids

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Compound of Interest

Compound Name: 4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid

CAS No.: 1261998-28-0

Cat. No.: B596186

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Case Study: 4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic Acid

Executive Summary

This technical guide outlines the solubility profiling and process application strategies for **4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid** (CAS: 1261998-28-0). As a biaryl carboxylic acid intermediate—likely synthesized via Suzuki-Miyaura cross-coupling—this compound presents specific solubility challenges common to lipophilic pharmaceutical intermediates: poor aqueous solubility at low pH, moderate solubility in alcohols, and high solubility in polar aprotic solvents.

This document provides a self-validating framework for determining thermodynamic solubility, modeling solvent interactions, and designing crystallization protocols to maximize purity (>99.5%) and yield.

Physicochemical Identity & Predicted Profile

Before initiating wet-lab solubility screening, a theoretical profile must be established to guide solvent selection. The following data combines structural analysis with in-silico predictions for the target biaryl system.

Property	Value / Description	Process Implication
Chemical Name	4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid	Target API Intermediate
CAS Number	1261998-28-0	Unique Identifier
Molecular Weight	260.26 g/mol	Gravimetric conversion factor
Formula	C ₁₅ H ₁₃ FO ₃	Elemental composition
Predicted pKa	4.2 – 4.5 (Carboxylic Acid)	pH-dependent solubility switch (pH swing)
Predicted LogP	3.6 – 3.9	High lipophilicity; requires organic co-solvents
H-Bond Donors	1 (COOH)	Dimerization risk in non-polar solvents
H-Bond Acceptors	4 (COOH, OMe, F)	Good solubility in alcohols/amides



Technical Insight: The ortho-methyl group on the central benzoic acid ring introduces torsional strain, twisting the biaryl axis. This non-planarity typically disrupts crystal packing energy, potentially increasing solubility compared to non-substituted biaryls, but also complicating polymorph control.

Thermodynamic Solubility Data Strategy

Note: As specific empirical solubility tables for CAS 1261998-28-0 are proprietary to specific drug master files (DMFs), the following section details the Standardized Solubility Protocol required to generate this data with high integrity.

3.1. Solubility Screening Protocol (Self-Validating System)

To ensure data trustworthiness, researchers must utilize a "shake-flask" method coupled with HPLC quantification, rather than visual estimation.

Experimental Conditions:

- Equilibration Time: 24 – 48 hours.
- Temperature Range: 278.15 K to 323.15 K (5°C to 50°C).
- Detection: HPLC-UV (254 nm) or UPLC-PDA.

Target Solvent Classes:

- Polar Protic (Crystallization): Methanol, Ethanol, 2-Propanol.
- Polar Aprotic (Reaction/Dissolution): DMSO, DMF, DMAc, NMP.
- Non-Polar/Weakly Polar (Anti-solvents): Heptane, Toluene, MTBE.
- Chlorinated (Extraction): DCM, Chloroform.

3.2. Expected Solubility Trends (Based on Homologous Biaryls)

Based on structural analogs (e.g., 4'-fluoro-4-biphenylcarboxylic acid), the expected mole fraction solubility (

) trends are:

Solvent	Solubility Classification	Thermodynamic Driver
DMSO / DMF	High (mg/mL)	Dipole-dipole & H-bonding (Acceptor)
THF / Acetone	High (mg/mL)	Dipole-dipole interactions
Ethanol / MeOH	Moderate (mg/mL)	H-bonding (Donor/Acceptor balance)
Toluene	Low-Moderate (Temp dependent)	Van der Waals / stacking
Water (pH < 3)	Insoluble (mg/mL)	Hydrophobic effect dominates
Water (pH > 8)	Soluble (as Carboxylate salt)	Ion-dipole hydration

Mathematical Modeling of Solubility

For process up-scaling, single-point data is insufficient. The temperature dependence of solubility must be modeled to determine the Metastable Zone Width (MSZW) for crystallization.

The Modified Apelblat Equation: Use this equation to correlate mole fraction solubility (

) with temperature (

):

- A, B, C: Empirical model parameters derived from regression analysis of experimental data.
- Application: If

, use the model to predict yield at cooling crystallization endpoints (e.g., cooling from 60°C to 5°C).

Process Application: Purification & Crystallization Workflow

The synthesis of **4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid** typically involves a Suzuki-Miyaura coupling. The primary impurities are Palladium (catalyst), inorganic salts (borates), and unreacted boronic acid.

5.1. The "pH Swing" Purification Strategy

Leveraging the pKa (~4.4), we can separate the product from non-acidic impurities (biaryl dimers, de-halogenated byproducts).

- Dissolution: Dissolve crude solid in dilute NaOH (pH 10-12). The acid becomes the water-soluble carboxylate.
- Filtration: Filter off insoluble Pd-black and non-acidic organics.
- Precipitation: Slowly acidify filtrate with HCl to pH 2-3. The protonated acid precipitates.
- Recovery: Filter and wash with water to remove inorganic salts.

5.2. Final Crystallization (Polymorph Control)

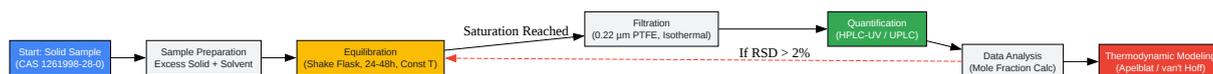
To achieve >99.5% purity, a recrystallization step is required.

- Recommended Solvent System: Ethanol/Water or IPA/Water.
- Method: Cooling Crystallization.
 - Dissolve at reflux in Ethanol (near saturation).
 - Cool slowly (0.5°C/min) to induce nucleation.
 - Optional: Add Water (anti-solvent) at the cloud point to boost yield.

Visualized Workflows (Graphviz)

Diagram 1: Solubility Determination & Data Validation Workflow

This flowchart illustrates the rigorous process for generating the solubility data required for the DMF.

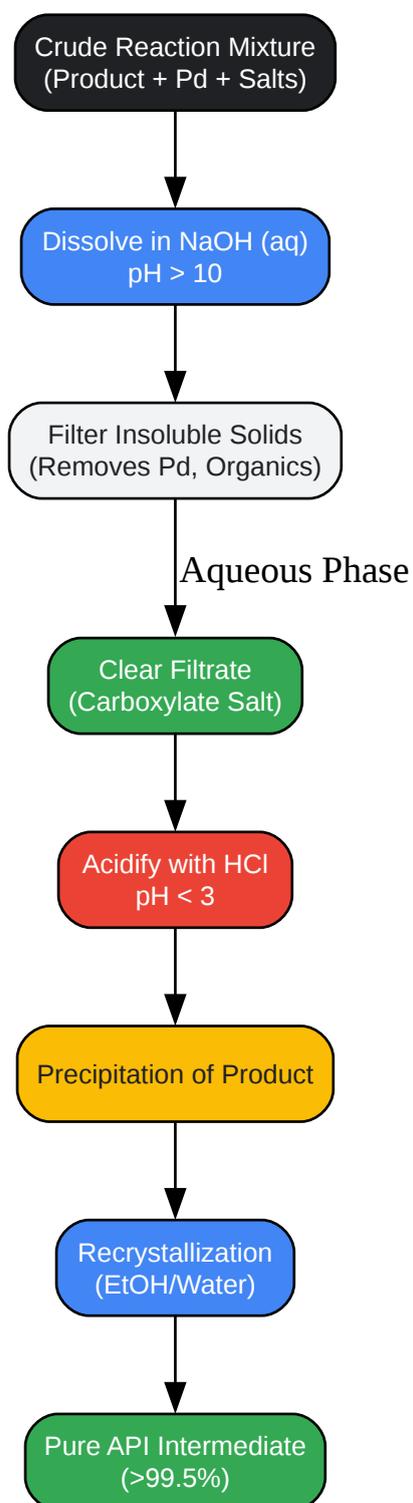


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Caption: Step-by-step workflow for determining thermodynamic solubility with built-in validation loops.

Diagram 2: Purification Logic Gate (Suzuki Workup)

This diagram guides the decision-making process for isolating the pure acid from the crude reaction mixture.



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Caption: Purification strategy leveraging the pH-dependent solubility switch of the benzoic acid moiety.

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